3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline
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Overview
Description
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline is a synthetic organic compound that combines the structural features of 2,4-dichlorophenoxyacetic acid and oxindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in dry acetone.
Formation of Propionylhydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclization to Oxindole: The hydrazide is then subjected to cyclization with isatin under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor and antimicrobial properties.
Agricultural Science: It can be used as a herbicide or plant growth regulator due to its structural similarity to 2,4-dichlorophenoxyacetic acid.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9(25-14-7-6-10(18)8-12(14)19)16(23)22-21-15-11-4-2-3-5-13(11)20-17(15)24/h2-9,20,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSDWKVNYNCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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